molecular formula C11H15NO B2447505 (S)-2-(4-Methoxyphenyl)pyrrolidine CAS No. 1217825-97-2

(S)-2-(4-Methoxyphenyl)pyrrolidine

Cat. No. B2447505
M. Wt: 177.247
InChI Key: HCBLZPKEGFYHDN-NSHDSACASA-N
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Description

“(S)-2-(4-Methoxyphenyl)pyrrolidine” is a chemical compound with the CAS Number: 1217825-97-2. It has a molecular weight of 177.25 and its IUPAC name is (2S)-2-(4-methoxyphenyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of “(S)-2-(4-Methoxyphenyl)pyrrolidine” is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-2-(4-Methoxyphenyl)pyrrolidine” is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Crystal Structures and Conformation

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : The study by Mohammat et al. (2008) focused on the crystal structure of a compound similar to (S)-2-(4-Methoxyphenyl)pyrrolidine. This compound showed a specific conformation and arrangement of molecules, essential in understanding its chemical behavior and potential applications (Mohammat et al., 2008).

  • Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : Another study by Pedroso et al. (2020) described the crystal structure of a related compound. The twisted pyrrolidine ring and the specific orientation of substituents provide insights into its chemical properties (Pedroso et al., 2020).

Biological and Pharmacological Properties

  • Synthesis and Antihypertensive Effects : Malawska et al. (2002) synthesized derivatives of pyrrolidine and tested them for their antiarrhythmic and antihypertensive activities. This research indicates the potential of pyrrolidine derivatives in cardiovascular drug development (Malawska et al., 2002).

  • Antifungal Activity : Alécio et al. (1998) isolated a pyrrolidine amide from Piper hispidum leaves, showing antifungal activity against Cladosporium sphaerospermum. This suggests the potential use of similar compounds in antifungal applications (Alécio et al., 1998).

Chemical Synthesis and Applications

  • ASYMMETRIC DEPROTONATION : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines through a highly enantioselective process. This method is crucial for producing chiral compounds used in various chemical and pharmaceutical applications (Wu et al., 1996).

  • Synthesis of Pyrrolidine-3-carbonitrile Derivatives : El-Mansy et al. (2018) synthesized novel pyrrolidine derivatives and evaluated their antimicrobial activities. This research opens avenues for developing new antimicrobial agents (El-Mansy et al., 2018).

Safety And Hazards

The compound has been classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302 and H317, which indicate that it is harmful if swallowed and may cause an allergic skin reaction, respectively . The precautionary statements are P280 and P305+P351+P338, which advise wearing protective gloves/clothing and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLZPKEGFYHDN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Methoxyphenyl)pyrrolidine

Citations

For This Compound
3
Citations
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com
AM Ramadan, E Daguindau, JC Rech… - Available at SSRN …, 2018 - papers.ssrn.com
Soluble cytokine receptors function as decoy receptors to attenuate cytokine-mediated signaling and modulate downstream cellular responses. Dysregulated overproduction of soluble …
Number of citations: 2 papers.ssrn.com
VK Jain - Synthesis, 2019 - thieme-connect.com
A concise and efficient synthesis of various 2-aryl iminocyclitols is reported from (R)-p-hydroxyphenylglycine using Upjohn dihydroxylation and base-promoted intramolecular cyclization…
Number of citations: 1 www.thieme-connect.com

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